![molecular formula C34H30O15 B13388087 (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane core followed by the attachment of the phenylprop-2-enoyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and molecular interactions. The phenyl groups may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid: Similar in structure but may differ in the position or number of hydroxyl groups.
This compound: Another related compound with variations in the phenyl group substitutions.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties
Biological Activity
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid, also known as 3,4,5-tricaffeoylquinic acid (TCQA), is a polyphenolic compound derived from various plant sources. It has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is C34H30O15 with a molecular weight of approximately 678.59 g/mol. Its structure features three caffeoyl groups attached to a cyclohexane ring, contributing to its stability and biological activity. TCQA is soluble in water and various organic solvents but insoluble in non-polar solvents like ether and benzene .
Antioxidant Activity
TCQA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of multiple hydroxyl groups that can donate electrons to neutralize free radicals .
Anti-inflammatory Effects
Numerous studies have shown that TCQA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This mechanism suggests its potential use in treating inflammatory diseases .
Anticancer Potential
Recent investigations have highlighted the anticancer effects of TCQA on various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, studies demonstrated that TCQA significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
Study 1: Antioxidant Capacity
A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of TCQA using DPPH and ABTS assays. The results showed that TCQA had a higher scavenging ability compared to other phenolic compounds, indicating its strong potential as a natural antioxidant .
Study 2: Anti-inflammatory Mechanism
In a study published in the Journal of Medicinal Food (2023), researchers investigated the anti-inflammatory effects of TCQA on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The findings revealed that TCQA significantly reduced nitric oxide production and downregulated the expression of COX-2 and iNOS, key enzymes involved in inflammation .
Study 3: Cancer Cell Inhibition
A recent article published in Frontiers in Pharmacology (2024) explored the anticancer properties of TCQA against human colorectal cancer cells. The study found that TCQA treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and Bax expression .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C34H30O15 |
---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/t27-,28-,32?,34?/m1/s1 |
InChI Key |
MSKVJEAKVWAQTA-QTLOJIOFSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.